

Application Note: Multi-Residue Analysis of Veterinary Drugs using Decoquinatone-d5

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Compound of Interest

Compound Name: Decoquinatone D5

Cat. No.: B1159786

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Introduction & Scientific Rationale

Decoquinatone (DQ) is a quinolone coccidiostat widely used in veterinary medicine for the prevention of coccidiosis in poultry and ruminants.[1] While effective, its lipophilic nature ($\log P \sim 5.7$) and potential for residue accumulation in tissues necessitate rigorous monitoring to comply with Maximum Residue Limits (MRLs).

In multi-residue analysis, the primary challenge is matrix effect (ME)—the suppression or enhancement of ionization efficiency caused by co-eluting matrix components (phospholipids, proteins). This is particularly severe in complex matrices like liver and eggs.

Why Decoquinatone-d5? Standard external calibration often fails to correct for these variable matrix effects, leading to quantitation errors of >20%. Decoquinatone-d5 (DQ-d5), the deuterated analog of Decoquinatone, possesses nearly identical physicochemical properties (retention time, extraction efficiency, ionization potential) but is spectrally distinct.

- Mechanism: DQ-d5 co-elutes with the native analyte, experiencing the exact same matrix suppression at the electrospray source.
- Result: By calculating the response ratio ($\text{Area}_{\text{Native}} / \text{Area}_{\text{S}}$), the matrix effect is mathematically normalized, ensuring high accuracy and precision.

Chemical & Physical Properties[2][3][4][5]

| Property | Native Decoquinatate (DQ) | Decoquinatate-d5 (DQ-d5) |
|------------------|---|--|
| CAS Number | 18507-89-6 | 1453100-61-2 |
| Formula | C ₂₄ H ₃₅ NO ₅ | C ₂₄ H ₃₀ D ₅ NO ₅ |
| Molecular Weight | 417.55 g/mol | 422.57 g/mol |
| Label Position | N/A | Ethyl ester group (-COOCD ₂ CD ₃) |
| LogP | ~5.7 (Lipophilic) | ~5.7 (Lipophilic) |
| Solubility | Soluble in Chloroform, Ether; Insoluble in Water | Soluble in Chloroform, MeOH, ACN |

Regulatory Framework (MRLs)[6][7]

The method is designed to meet the strictest global regulatory limits (EU/Codex).

- European Union (Reg. 37/2010):
 - Muscle: 20 µg/kg (ppb)[2]
 - Liver: 25 µg/kg[2][3][4]
 - Kidney: 20 µg/kg[2][3]
- USA / China: Typically 1000–2000 µg/kg.
- Target LOQ: 1.0 µg/kg (providing 20x sensitivity margin below EU MRL).

Experimental Protocol

Reagents & Standards[4][7][11][12][13]

- Stock Solution: Dissolve 10 mg Decoquinatate-d5 in 10 mL Methanol/DMSO (9:1 v/v) to obtain 1.0 mg/mL. Store at -20°C.
- Working IS Solution: Dilute stock to 100 ng/mL in Acetonitrile (ACN).

- Extraction Solvent: Acetonitrile with 1% Formic Acid.

Sample Preparation (Modified QuEChERS)

This protocol uses a modified QuEChERS approach optimized for lipophilic coccidiostats.

Step-by-Step Workflow:

- Homogenization: Weigh 2.0 g (± 0.05 g) of homogenized tissue into a 50 mL centrifuge tube.
- IS Addition: Add 50 μ L of Decoquinatone-d5 Working Solution (100 ng/mL) to all samples. Vortex for 30 sec. Allow to equilibrate for 10 min.
- Extraction: Add 8 mL of Acetonitrile (1% Formic Acid). Vortex vigorously for 1 min.
- Salting Out: Add QuEChERS salts (4 g MgSO_4 , 1 g NaCl). Shake vigorously for 1 min to prevent agglomeration.
- Centrifugation: Centrifuge at 4,000 rpm for 5 min at 4°C.
- Clean-Up (d-SPE): Transfer 1 mL of the supernatant to a d-SPE tube containing:
 - 150 mg MgSO_4 (removes water)
 - 50 mg C18 (removes lipids - critical for liver/skin)
 - 25 mg PSA (removes organic acids/sugars)
- Final Spin: Vortex 30 sec, Centrifuge 10,000 rpm for 3 min.
- Filtration: Filter supernatant through a 0.22 μ m PTFE filter into an LC vial.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS coupled to UHPLC. Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 μ m) or Waters HSS T3. Column Temp: 40°C. Injection Vol: 2-5 μ L.

Mobile Phase:

- A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
- B: Methanol + 0.1% Formic Acid.
 - Note: Methanol is preferred over ACN for quinolones to improve peak shape.

Gradient Program:

| Time (min) | % B | Flow (mL/min) |
|------------|-----------|---------------|
| 0.0 | 10 | 0.4 |
| 1.0 | 10 | 0.4 |
| 6.0 | 95 | 0.4 |
| 8.0 | 95 | 0.4 |
| 8.1 | 10 | 0.4 |

| 10.0 | 10 | 0.4 |

MS/MS Parameters (ESI Positive)[14]

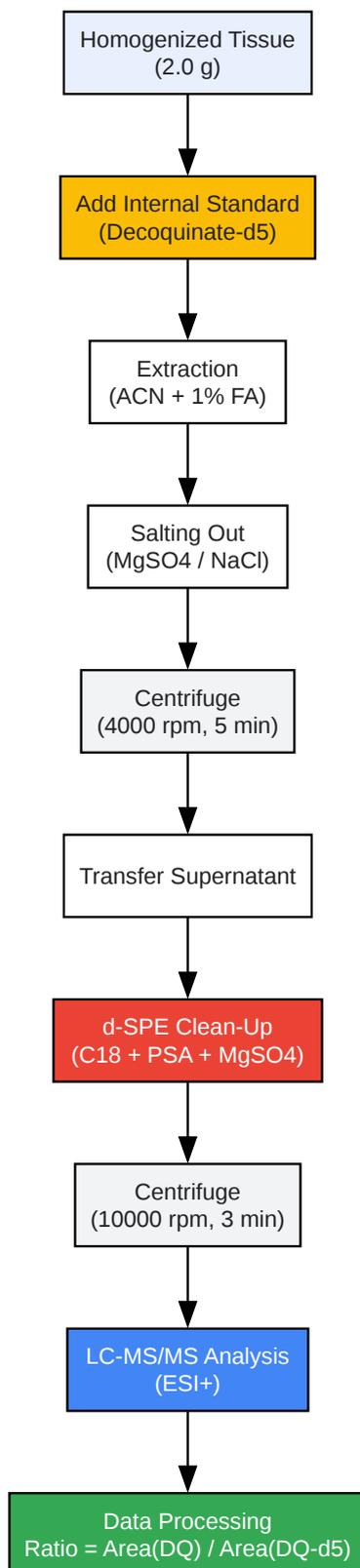
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
|------------------|-----------------|---------------|-----------|-------------------|
| Decoquinatone | 418.3 | 372.2 | 25 | Quantifier |
| 418.3 | 336.2 | 35 | Qualifier | |
| Decoquinatone-d5 | 423.3 | 372.2* | 25 | Internal Standard |

Technical Insight on Transitions:

- Native DQ (418 → 372): Loss of Ethanol (-46 Da) from the ethyl ester.
- DQ-d5 (423 → 372): The D5 label is on the ethyl group. Fragmentation involves the loss of the deuterated ethanol moiety (-46 Da + 5 Da = -51 Da). Therefore, the product ion (the quinolone core) has the same m/z (372) as the native, but the precursor is shifted by +5 Da. This mass shift provides the necessary selectivity.

Visualized Workflows

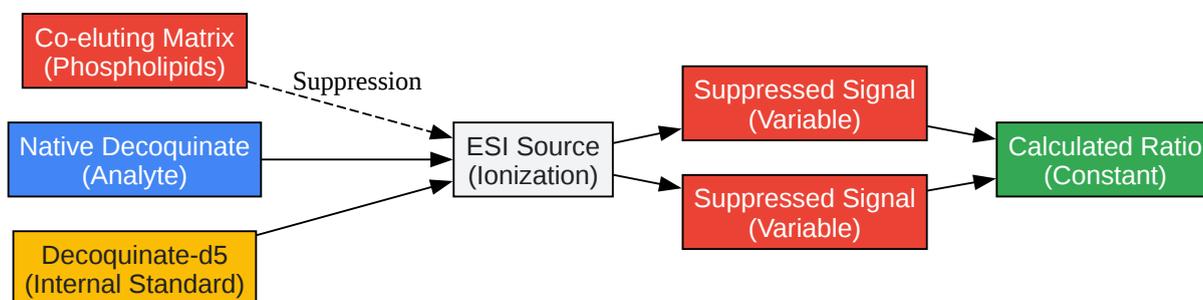
Sample Preparation & Analytical Logic[3][12]



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Caption: Step-by-step QuEChERS extraction workflow integrating Decoquinat-d5 for error correction.

Matrix Effect Compensation Mechanism



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Caption: Mechanism of IS compensation. Both analyte and IS suffer identical suppression, making their ratio robust.

Data Analysis & Validation Criteria

Identification^{[4][7][11][12][13]}

- Retention Time (RT): The RT of the analyte must be within ± 0.1 min of the Decoquinat-d5 RT.
- Ion Ratio: The ratio of the quantifier (418>372) to qualifier (418>336) transition must be within $\pm 20\%$ of the reference standard.

Quantification

Calculate the concentration using the internal standard method:

Where

is the slope and

is the intercept of the calibration curve (Ratio vs. Concentration).

Acceptance Criteria (Self-Validating System)

| Parameter | Acceptance Limit |
|---------------------|--|
| Linearity (R^2) | > 0.990 |
| IS Recovery | 70% – 120% (Absolute Area) |
| Accuracy (Bias) | -20% to +10% |
| Precision (RSD) | < 15% |
| Matrix Effect | If IS area drops <50% of solvent std, re-extract with less sample. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |
|------------------------|---------------------------------|--|
| Low IS Recovery (<50%) | Ion suppression from lipids. | Increase C18 amount in d-SPE step or reduce sample weight to 1.0 g. |
| RT Shift | pH instability in mobile phase. | Prepare fresh Mobile Phase A with accurate pH buffer (Ammonium Formate). |
| High Baseline | System contamination. | Flush column with 100% ACN; clean ESI source cone. |
| Signal Saturation | Concentration > Linear Range. | Dilute extract with blank matrix extract (not solvent) to maintain matrix consistency. |

References

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